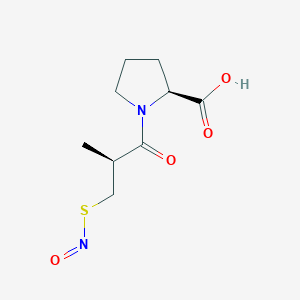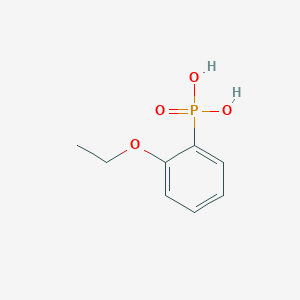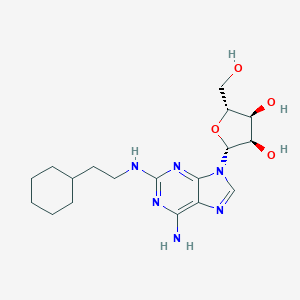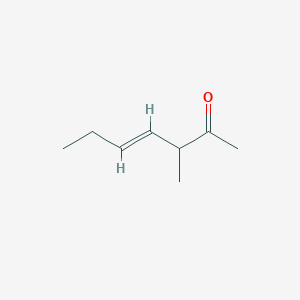
(E)-4-(1-Methylcyclobutyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(1-Methylcyclobutyl)but-3-en-2-one is a chemical compound that belongs to the family of chalcones. Chalcones are naturally occurring compounds that have been known to possess various pharmacological activities such as anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. This compound has been synthesized using various methods, which will be discussed in This paper will also discuss the scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Wirkmechanismus
The mechanism of action of (E)-4-(1-Methylcyclobutyl)but-3-en-2-one is not fully understood. However, studies have shown that it inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also inhibits the activity of various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of inflammation and cell survival. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been reported to possess various biochemical and physiological effects. It inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. Additionally, it has been reported to possess anti-microbial and anti-viral activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (E)-4-(1-Methylcyclobutyl)but-3-en-2-one is its ability to inhibit the activity of various enzymes and signaling pathways that are involved in the regulation of inflammation and cell survival. This makes it a potential candidate for the development of anti-inflammatory and anti-cancer drugs. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which makes it difficult to use in in vitro and in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research on (E)-4-(1-Methylcyclobutyl)but-3-en-2-one. One of the future directions is to investigate its potential as a therapeutic agent for the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Another future direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, future studies should focus on improving the solubility of this compound in aqueous solutions to facilitate its use in in vitro and in vivo experiments.
Synthesemethoden
(E)-4-(1-Methylcyclobutyl)but-3-en-2-one has been synthesized using various methods. One of the most common methods is the Claisen-Schmidt condensation reaction between 1-methylcyclobutanecarbaldehyde and 3-buten-2-one in the presence of a base catalyst such as NaOH or KOH. Another method involves the reaction between 1-methylcyclobutanecarbaldehyde and 3-buten-2-one in the presence of a Lewis acid catalyst such as BF3·Et2O. Both methods have been reported to yield this compound in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
(E)-4-(1-Methylcyclobutyl)but-3-en-2-one has been reported to possess various pharmacological activities. One of the most studied activities is its anti-cancer activity. Studies have shown that this compound inhibits the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer cells. It has also been reported to induce apoptosis (programmed cell death) in cancer cells. This compound has also been reported to possess anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been reported to possess anti-microbial and anti-viral activities.
Eigenschaften
CAS-Nummer |
116815-81-7 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(E)-4-(1-methylcyclobutyl)but-3-en-2-one |
InChI |
InChI=1S/C9H14O/c1-8(10)4-7-9(2)5-3-6-9/h4,7H,3,5-6H2,1-2H3/b7-4+ |
InChI-Schlüssel |
CRMSNXKNXNDOHJ-QPJJXVBHSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1(CCC1)C |
SMILES |
CC(=O)C=CC1(CCC1)C |
Kanonische SMILES |
CC(=O)C=CC1(CCC1)C |
Synonyme |
3-Buten-2-one, 4-(1-methylcyclobutyl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



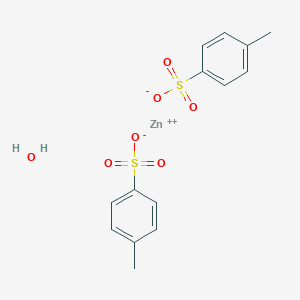
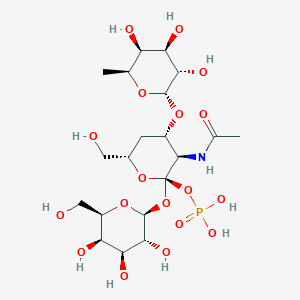
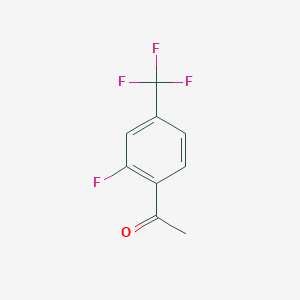

![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
